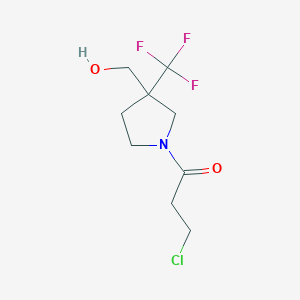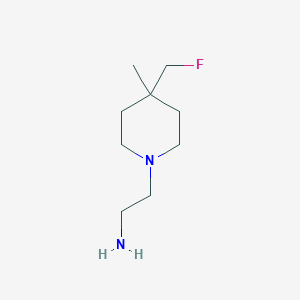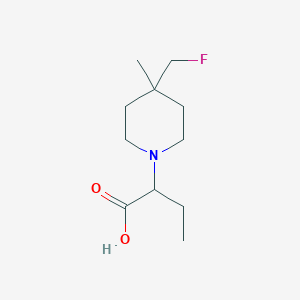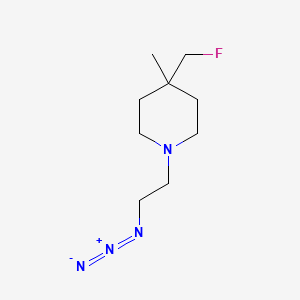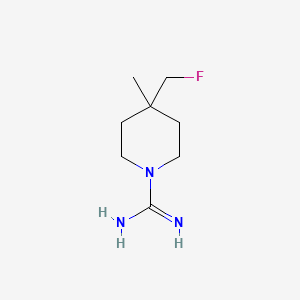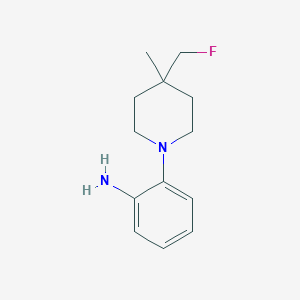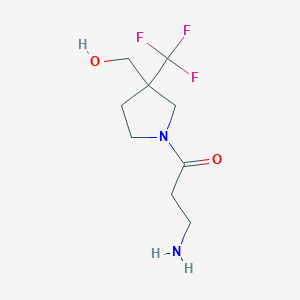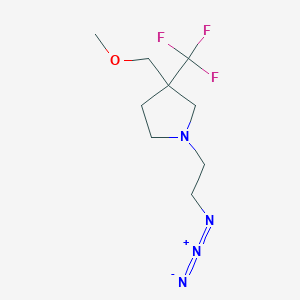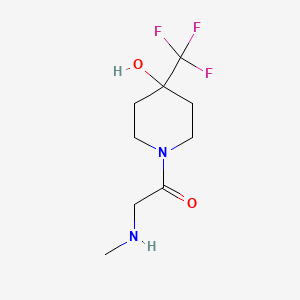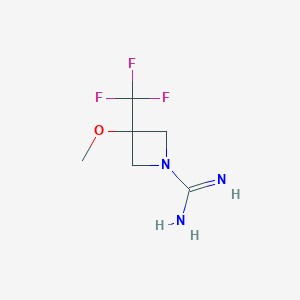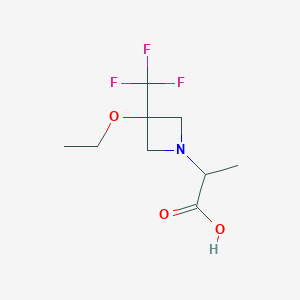
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
説明
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H11ClF3NO2 and its molecular weight is 245.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Applications
Synthetic Pathways and Derivatives
The compound and its derivatives have been utilized in the synthesis of heterocyclic compounds, demonstrating their versatility in organic synthesis. For example, the rearrangement of chlorinated pyrrolidin-2-ones with alkaline methoxide in methanol afforded 5-methoxylated 3-pyrrolin-2-ones, useful for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). This showcases the compound's role in creating structures relevant for further pharmaceutical development.
Catalysis and Reactions
Some studies focus on the role of related compounds in catalytic processes, such as the methoxycarbonylation of olefins (Zulu et al., 2020), highlighting their potential in enhancing chemical reactions for synthetic efficiency.
Medicinal Chemistry Applications
- Drug Synthesis and Optimization: Research into the compound's derivatives for drug development is evident. For instance, the synthesis of novel trifluoromethylated β-acetal-diols and their application in synthesizing 3-ethoxy-5-hydroxy-5-trifluoromethyl-pyrrolidin-2-one shows the compound's significance in medicinal chemistry (Zanatta et al., 2001).
Material Science and Engineering
- Electrooptic Film Fabrication: The compound's derivatives contribute to the field of material science, particularly in fabricating electrooptic films. The influence of pyrrole-pyridine-based dibranched chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response was studied, emphasizing its utility in advanced material applications (Facchetti et al., 2006).
作用機序
Target of Action
It is known that this compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . It is used in the study of both traditionally druggable proteins as well as difficult-to-target proteins .
Mode of Action
It is known to be a cysteine-reactive small-molecule fragment . This suggests that it may interact with its targets by forming covalent bonds with cysteine residues in proteins, thereby potentially altering their function.
Biochemical Pathways
Given its cysteine-reactive nature, it may be involved in pathways where protein function is modulated through the modification of cysteine residues .
Result of Action
As a cysteine-reactive small-molecule fragment, it may alter the function of target proteins by forming covalent bonds with cysteine residues .
生化学分析
Biochemical Properties
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound is known to interact with cysteine residues in proteins, forming covalent bonds that can modify the protein’s function. This interaction is crucial in chemoproteomic studies, where the compound is used to identify and study the ligandability of traditionally druggable and undruggable proteins . The nature of these interactions often involves the formation of covalent bonds with the thiol group of cysteine, leading to potential inhibition or activation of the target protein.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cysteine residues can lead to the modulation of signaling pathways that rely on cysteine-containing enzymes or proteins. Additionally, the compound’s ability to form covalent bonds with proteins can result in changes in gene expression by altering the activity of transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The compound’s electrophilic nature allows it to react with nucleophilic sites on proteins, particularly the thiol groups of cysteine residues. This covalent modification can lead to enzyme inhibition or activation, depending on the target protein’s role in cellular processes. Additionally, the compound can influence gene expression by modifying transcription factors or other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, toxic or adverse effects can occur, including potential damage to cellular structures and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at certain concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Enzymes such as cytochrome P450 may play a role in the compound’s metabolic processing, affecting its overall impact on metabolic flux and metabolite levels .
特性
IUPAC Name |
2-chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO2/c1-15-7(8(10,11)12)2-3-13(5-7)6(14)4-9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKPUMMSYZLFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(C1)C(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


